molecular formula C13H18N2O B2634840 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine CAS No. 2415465-91-5

3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine

Cat. No.: B2634840
CAS No.: 2415465-91-5
M. Wt: 218.3
InChI Key: KGLPVTGZUJUVSP-UHFFFAOYSA-N
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Description

3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and an octahydrocyclopenta[c]pyrrol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is advantageous due to its operational simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a methoxy group and an octahydrocyclopenta[c]pyrrol-2-yl group sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-12-6-3-7-14-13(12)15-8-10-4-2-5-11(10)9-15/h3,6-7,10-11H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPVTGZUJUVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)N2CC3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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